
(S)-Fluoxetine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
Synthesis Analysis
The synthesis of Fluoxetine involves several chemical reactions, including the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis
The molecular structure of Fluoxetine involves several functional groups, including a trifluoromethyl group, a propylamine chain, and a phenyl ring. The exact structure can be determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Fluoxetine, like other SSRIs, works by inhibiting the reuptake of serotonin in the brain, thereby increasing the concentration of serotonin in the synaptic cleft . This mechanism involves complex biochemical reactions at the neuronal synapses.Physical And Chemical Properties Analysis
Fluoxetine is a solid at room temperature and is commonly formulated as a hydrochloride salt for increased stability and solubility . It is highly soluble in water and has a pKa value of around 9.41, indicating it is a weak base .Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
(S)-Fluoxetine-d5 Hydrochloride, known for its selective serotonin reuptake inhibition, has been extensively studied for its efficacy across different patient demographics, including elderly patients with depressive illness. It demonstrates a comparable efficacy to tricyclic antidepressants but with a more favorable tolerability profile, particularly important in older populations due to reduced risks of anticholinergic, cardiovascular, and central nervous system adverse events (Harris & Benfield, 1995).
Therapeutic Use in Physical Illness
Fluoxetine's role extends beyond traditional psychiatric applications to include treatment for depression associated with physical illness, showing efficacy in patients with HIV/AIDS, diabetes mellitus, and stroke. Its ability to inhibit cytochrome P450 isoenzymes is noteworthy for patients on multiple medications, although its relative efficacy and safety compared to other SSRIs and tricyclic antidepressants require further exploration (Cheer & Goa, 2001).
Impact on Anxiety Disorders and Mixed Anxiety and Depression
The drug's effectiveness in treating panic, social anxiety, post-traumatic stress, and obsessive-compulsive disorders underscores its broad therapeutic potential. Fluoxetine has demonstrated sustained improvements over extended periods, indicating its utility in managing anxiety symptoms alongside depression. Its tolerability profile, characterized by fewer withdrawal reactions compared to other SSRIs, makes it a viable first-line therapy option for most anxiety disorders (Hurst & Lamb, 2000).
Safety and Update
While fluoxetine is recognized for its safety and specificity in inhibiting neuronal serotonin uptake, extensive studies have been conducted to understand its safety profile better. Long-term studies have shown the drug's safety in therapy extending over several years, emphasizing its minimal affinity for various neurotransmitter receptors and its distinct side-effect profile compared to other antidepressants (Cooper, 1988).
Women's Health
In the context of women's health, fluoxetine has been evaluated for its efficacy in conditions like premenstrual dysphoric disorder and bulimia nervosa. Its role in treating major depression within the female population, considering pregnancy, postpartum depression, and breastfeeding, offers valuable insights into its safe application in gender-specific treatment plans (Simpson & Noble, 2000).
Environmental Impact
The environmental detection and aquatic ecotoxicology of fluoxetine highlight the need for understanding its impact beyond clinical settings. Its presence in surface waters and potential neuroendocrine disruption in aquatic life call for a comprehensive risk assessment considering its widespread use and bioaccumulation in the environment (Brooks et al., 2003).
Immunomodulatory Effects
Emerging research suggests fluoxetine's potential immunomodulatory effects, offering a new perspective on its pharmacological action. This novel role indicates its ability to modify immune system functionality, presenting an avenue for treating pathologies with immune deficiency or deregulation (Di Rosso et al., 2016).
Safety And Hazards
Direcciones Futuras
Research is ongoing to develop new formulations and delivery systems for Fluoxetine to improve its efficacy and reduce side effects. Additionally, Fluoxetine is being investigated for use in treating other disorders beyond depression, such as panic disorder, obsessive-compulsive disorder, and bulimia nervosa .
Propiedades
IUPAC Name |
(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-XQGDNJOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fluoxetine-d5 Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



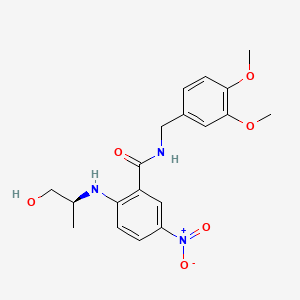
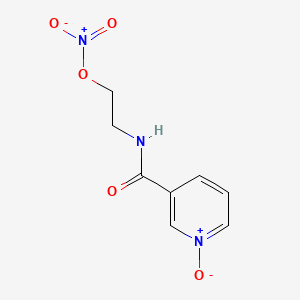
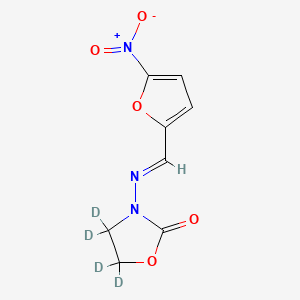


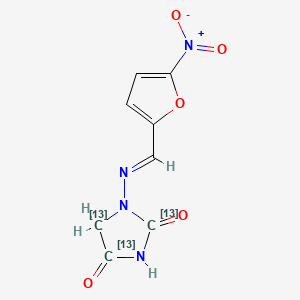


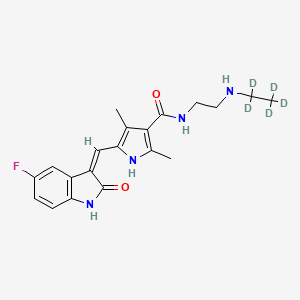

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)